2-Ketoglutaric acid, disodium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a key intermediate in the Krebs cycle, which is crucial for cellular respiration in most living organisms . It plays a significant role in various biochemical processes, including amino acid metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ketoglutaric acid, disodium salt dihydrate can be synthesized through the reaction of succinic acid with hydrogen peroxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Ketoglutaric acid, disodium salt dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form succinate and carbon dioxide.
Reduction: It can be reduced to form hydroxyglutarate.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include succinate, hydroxyglutarate, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Ketoglutaric acid, disodium salt dihydrate has a wide range of scientific research applications, including:
Mechanism of Action
2-Ketoglutaric acid, disodium salt dihydrate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes involved in the Krebs cycle, facilitating the production of energy in the form of ATP . It also participates in the regulation of gene expression by acting as a cofactor for dioxygenases and hydroxylases, which remove methyl groups from histones, thereby altering gene expression .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-oxoglutarate dibasic hydrate
- 2-Oxopentanedioic acid disodium salt hydrate
Comparison
Compared to similar compounds, 2-Ketoglutaric acid, disodium salt dihydrate is unique in its role as a key intermediate in the Krebs cycle and its wide range of applications in scientific research. Its ability to participate in various biochemical reactions and its involvement in energy production and gene regulation make it a valuable compound in both basic and applied sciences .
Properties
IUPAC Name |
disodium;2-oxopentanedioate;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWOFWCOAQLHZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.